1-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetone
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Overview
Description
1-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetone is a heterocyclic compound that features a unique fusion of triazole and benzothiazole ringsThe molecular formula of this compound is C11H9N3OS2, and it has a molecular weight of 263.34 g/mol .
Preparation Methods
The synthesis of 1-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetone involves several synthetic routes. One common method includes the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, and α-tosyloxy ketones . These reactions are typically carried out under conventional heating conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetone has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their anti-inflammatory and analgesic properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetone involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer applications, the compound may induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
1-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetone can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring but differ in the fused heterocyclic system.
1,2,4-Triazoles: These compounds are known for their antimicrobial properties and are structurally related to the triazole moiety in the title compound.
Benzothiazoles: These compounds are widely studied for their biological activities and share the benzothiazole ring with the title compound
The uniqueness of this compound lies in its combined structural features, which confer a diverse range of chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H9N3OS2 |
---|---|
Molecular Weight |
263.3 g/mol |
IUPAC Name |
1-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)propan-2-one |
InChI |
InChI=1S/C11H9N3OS2/c1-7(15)6-16-10-12-13-11-14(10)8-4-2-3-5-9(8)17-11/h2-5H,6H2,1H3 |
InChI Key |
DJWRLJURCGITDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=NN=C2N1C3=CC=CC=C3S2 |
Origin of Product |
United States |
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